8-bromo-2-(4-isopropylbenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one 8-bromo-2-(4-isopropylbenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0996701
InChI: InChI=1S/C21H19BrN2OS/c1-11(2)15-7-5-14(6-8-15)10-17-20(25)24-16-9-12(3)13(4)18(22)19(16)23-21(24)26-17/h5-11H,1-4H3/b17-10+
SMILES: CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(C)C)S3
Molecular Formula: C21H19BrN2OS
Molecular Weight: 427.4 g/mol

8-bromo-2-(4-isopropylbenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

CAS No.:

Cat. No.: VC0996701

Molecular Formula: C21H19BrN2OS

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-2-(4-isopropylbenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one -

Specification

Molecular Formula C21H19BrN2OS
Molecular Weight 427.4 g/mol
IUPAC Name (2E)-5-bromo-6,7-dimethyl-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Standard InChI InChI=1S/C21H19BrN2OS/c1-11(2)15-7-5-14(6-8-15)10-17-20(25)24-16-9-12(3)13(4)18(22)19(16)23-21(24)26-17/h5-11H,1-4H3/b17-10+
Standard InChI Key GXQVDDZDTOFAQZ-LICLKQGHSA-N
Isomeric SMILES CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/S3
SMILES CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(C)C)S3
Canonical SMILES CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(C)C)S3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator